Enantiomeric Purity: (4R) vs. (4S) Enantiomer and Racemic Mixture
The (4R)-enantiomer (−)-3 was obtained with an enantiomeric excess (ee) > 99% and a specific rotation [α]D of −11.4 (c 1.0, CHCl3), resolved via diastereomeric salt formation with L- or D-Boc-phenylalanine. In direct comparison, the (4S)-enantiomer (+)-3 was isolated with a lower enantiomeric purity of ee = 97% and [α]D of +11.2 (c 1.0, CHCl3) [1]. The racemic mixture (±)-3, obtained in 98% yield as a white solid (mp 78–80 °C), lacks the stereochemical definition required for asymmetric peptidomimetic synthesis [1]. The 3% difference in ee between enantiomers represents a meaningful purity advantage for the (4R) form, translating to lower contamination by the opposite enantiomer when used as a chiral building block.
| Evidence Dimension | Enantiomeric excess and specific rotation after chiral resolution |
|---|---|
| Target Compound Data | ee > 99%; [α]D^20 = −11.4 (c 1.0, CHCl3); yield 92% |
| Comparator Or Baseline | (4S)-enantiomer (+)-3: ee = 97%; [α]D^20 = +11.2 (c 1.0, CHCl3); yield 90%. Racemic (±)-3: ee = 0% (achiral) |
| Quantified Difference | Δee = +2 percentage points higher for (4R) vs (4S); Δ[α]D magnitude: −11.4 vs +11.2 |
| Conditions | Chiral resolution via diastereomeric salt formation with D- or L-Boc-phenylalanine; HPLC determination of ee (see Supporting Information of Macías et al. 2006) |
Why This Matters
For procurement in asymmetric synthesis, an ee > 99% ensures minimal contamination by the undesired enantiomer, which is critical when stereochemical fidelity directly impacts biological target engagement in downstream peptidomimetic applications.
- [1] Macías, A.; Ramallal, A. M.; Alonso, E.; del Pozo, C.; González, J. Synthesis of Enantiopure Pyrrolidine-Derived Peptidomimetics and Oligo-β-peptides via Nucleophilic Ring-Opening of β-Lactams. J. Org. Chem. 2006, 71 (20), 7721–7730. DOI: 10.1021/jo061189l. View Source
